Methyl Perfluorododecanoate
Overview
Description
Methyl Perfluorododecanoate is a fluorinated organic compound with the molecular formula C₁₃H₃F₂₃O₂ and a molecular weight of 628.13 g/mol . It is known for its high thermal stability and resistance to chemical reactions due to the presence of multiple fluorine atoms. This compound is primarily used in various industrial applications, including as a surfactant and in the production of fluoropolymers .
Scientific Research Applications
Methyl Perfluorododecanoate has a wide range of applications in scientific research:
Safety and Hazards
Relevant Papers
Several papers related to Methyl Perfluorododecanoate and similar compounds have been published . These papers discuss various aspects of these compounds, including their properties, uses, and environmental impact. Further analysis of these papers could provide more detailed information.
Mechanism of Action
Target of Action
The primary targets of Methyl Perfluorododecanoate are cytochrome P450 enzymes, specifically Cyp2B10 and 4A14 in the liver . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
This compound interacts with its targets, the cytochrome P450 enzymes, by increasing their expression . This interaction leads to changes in the metabolic processes within the liver. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Biochemical Pathways
The activation of PPARα by this compound affects lipid metabolism pathways . This can lead to changes in the body’s lipid levels and potentially influence conditions related to lipid metabolism. The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
Like other pfas, it is likely to be resistant to biodegradation, leading to environmental persistence
Result of Action
The molecular and cellular effects of this compound’s action include increased expression of certain cytochrome P450 enzymes and activation of PPARα . These actions can lead to changes in lipid metabolism, potentially influencing various health conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it can be taken up by plants via contaminated water or soil, leading to exposure and accumulation in humans and other organisms . Additionally, exposure is possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . The main route of exposure is direct dermal contact with this compound-containing products .
Biochemical Analysis
Biochemical Properties
Methyl Perfluorododecanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly Cyp2B10 and 4A14, in the liver . These interactions can lead to alterations in lipid metabolism and other biochemical pathways. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt endocrine homeostasis by affecting the function of sex hormone receptors, such as estrogen and androgen receptors . This disruption can lead to altered gene expression and changes in cellular metabolism. Additionally, this compound has been observed to inhibit caspase-1 activation and decrease the mRNA levels of inflammasome-related genes, such as NLRP1, NLRP3, and NLRC4, in liver cells . These effects suggest that the compound can modulate immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound has been shown to bind to and activate PPARα, leading to changes in gene expression related to lipid metabolism . Additionally, this compound can increase the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . The compound’s ability to integrate into lipid bilayers and affect membrane properties further contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that the compound is relatively stable and resistant to degradation, which allows it to persist in biological systems for extended periods . Long-term exposure to this compound has been associated with sustained alterations in cellular function, including changes in gene expression and immune responses . These temporal effects highlight the importance of considering the duration of exposure when assessing the compound’s impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate lipid metabolism and immune responses without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage, endocrine disruption, and immune suppression . These dosage-dependent effects underscore the importance of determining safe exposure levels for the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. The compound’s activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipid transport . Additionally, this compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various lipids and other compounds . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s hydrophobic nature allows it to integrate into lipid bilayers and accumulate in lipid-rich tissues . Additionally, this compound can interact with transporters and binding proteins, facilitating its distribution within the body . The compound’s persistence and bioaccumulation potential raise concerns about its long-term effects on human health and the environment.
Subcellular Localization
This compound’s subcellular localization is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . The compound’s integration into lipid bilayers can affect membrane properties and influence its activity and function. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments . These localization patterns are crucial for understanding the compound’s biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Perfluorododecanoate can be synthesized through the esterification of perfluorododecanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale esterification of perfluorododecanoic acid. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl Perfluorododecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in these reactions include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a perfluoroalkyl amine, while reaction with an alcohol would produce a perfluoroalkyl ether .
Comparison with Similar Compounds
Methyl Perfluorodecanoate (C₁₁H₃F₁₉O₂): Similar in structure but with a shorter carbon chain, leading to slightly different physical and chemical properties.
Methyl Perfluorooctanoate (C₉H₃F₁₅O₂): Even shorter carbon chain, commonly used in the production of fluoropolymers.
Uniqueness: Methyl Perfluorododecanoate is unique due to its longer carbon chain, which provides enhanced thermal stability and resistance to chemical reactions compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H3F23O2/c1-38-2(37)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNZIVVYHQYSLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H3F23O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338250 | |
Record name | Methyl Perfluorododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56554-52-0 | |
Record name | Methyl Perfluorododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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